Mercury(II) acetate
Description
Historical Context and Evolution of its Research Utility
The history of mercury(II) acetate (B1210297) is intertwined with the development of organic and inorganic chemistry. Historically, it was utilized in the synthesis of other mercury compounds and found application in the manufacturing of certain dyes. pandoraindia.comsolubilityofthings.com Its role as a chemical reagent has been documented for well over a century, with early investigations exploring its reactions with various organic and inorganic substances. For instance, its reaction with hydrogen sulfide (B99878) to precipitate mercury sulfide has been a known reaction in qualitative inorganic analysis. wikipedia.org
The evolution of its research utility saw a significant turning point with the discovery and development of oxymercuration reactions. This process, which involves the addition of a mercury salt, typically mercury(II) acetate, and a nucleophile across a carbon-carbon double bond, provided a reliable method for the hydration of alkenes. fiveable.mevedantu.com This discovery solidified its place as a valuable reagent in the synthetic chemist's toolkit. Over the decades, its applications have expanded beyond simple hydration to include more complex transformations, such as cyclization reactions and the functionalization of a wide array of organic molecules. thieme-connect.comresearchgate.net
Significance as a Reagent in Modern Chemical Synthesis
In the landscape of modern chemical synthesis, this compound remains a reagent of considerable importance, primarily due to its role in specific and highly selective transformations. chemimpex.comfiveable.me Its utility is most prominently showcased in the oxymercuration-demercuration reaction, a two-step process for the Markovnikov hydration of alkenes to alcohols. vedantu.comnumberanalytics.comnumberanalytics.com This reaction is celebrated for its high regioselectivity and stereoselectivity, offering a predictable and efficient route to alcohol synthesis. fiveable.menumberanalytics.com
Beyond this cornerstone reaction, this compound is a key player in various other synthetic methodologies:
Aminomercuration and Azidomercuration: By using amines or azide (B81097) as nucleophiles instead of water, this reaction can be adapted to introduce nitrogen-containing functional groups into molecules. thieme-connect.com
Cyclization Reactions: The electrophilic nature of the mercury(II) ion is harnessed to initiate intramolecular cyclization reactions, leading to the formation of heterocyclic structures like tetrahydrofurans and pyrrolidines. thieme-connect.comunco.edumdpi.com These ring systems are core components of numerous biologically active natural products. thieme-connect.com
Desulfurization: this compound exhibits a strong affinity for sulfur, making it an effective reagent for the removal of sulfur-containing protecting groups and for facilitating reactions involving thiols and thiocarbonates. wikipedia.orgscientificlabs.ie
Catalysis: It serves as a catalyst in a variety of organic transformations, including vinylation and acetoacetylation reactions. thieme-connect.comresearchgate.net It can also be used to generate other catalytically active species. ijirt.org
The following interactive data tables summarize some of the key properties and applications of this compound in chemical research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Hg(C₂H₃O₂)₂ | pandoraindia.com |
| Molecular Weight | 318.68 g/mol | thermofisher.kr |
| Appearance | White crystalline solid | pandoraindia.comsolubilityofthings.com |
| Solubility | Soluble in water, ethanol, and acetone | pandoraindia.comsolubilityofthings.comthermofisher.krfishersci.be |
| Melting Point | 179 °C (decomposes) | chemimpex.com |
Table 2: Key Applications of this compound in Organic Synthesis
| Application | Description | Key Features | Source(s) |
| Oxymercuration-Demercuration | Two-step hydration of alkenes to alcohols. | High regioselectivity (Markovnikov addition), stereospecific (anti-addition). | fiveable.mevedantu.comthieme-connect.comnumberanalytics.comnumberanalytics.comyoutube.comnumberanalytics.com |
| Intramolecular Cyclization | Formation of heterocyclic rings (e.g., tetrahydrofurans, pyrrolidines). | Can achieve high yields and stereoselectivity. | thieme-connect.comunco.edumdpi.com |
| Desulfurization | Removal of sulfur-containing groups. | High affinity of mercury for sulfur. | wikipedia.orgscientificlabs.ie |
| Catalysis | Catalyst for various organic reactions. | Used in vinylation and other transformations. | thieme-connect.comresearchgate.netfishersci.benih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
592-63-2 |
|---|---|
Molecular Formula |
Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
Molecular Weight |
318.68 g/mol |
IUPAC Name |
mercury(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
boiling_point |
Decomposes (EPA, 1998) |
density |
3.27 (EPA, 1998) |
melting_point |
352 to 356 °F (EPA, 1998) |
physical_description |
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |
vapor_pressure |
0.17 [mmHg] |
Origin of Product |
United States |
Reaction Mechanisms Involving Mercury Ii Acetate
Electrophilic Addition Mechanisms
The electrophilic character of the mercury(II) ion in mercury(II) acetate (B1210297) is central to its reactivity with the electron-rich pi systems of unsaturated compounds. This interaction initiates a cascade of events leading to the addition of various nucleophiles across the double or triple bond.
Oxymercuration-Demercuration Reactions
Oxymercuration-demercuration is a two-step process that achieves the hydration of an alkene to form an alcohol. numberanalytics.comjove.comnumberanalytics.com The reaction is renowned for its high regioselectivity and the absence of carbocation rearrangements, which can be a significant side reaction in other hydration methods like acid-catalyzed hydration. masterorganicchemistry.comlibretexts.org
The oxymercuration reaction is initiated by the electrophilic attack of the mercuric cation (Hg²⁺), generated from the dissociation of mercury(II) acetate, on the alkene's pi bond. jove.comlibretexts.org This leads to the formation of a key intermediate known as a mercurinium ion. numberanalytics.comchemistrysteps.comnumberanalytics.com This three-membered ring structure, analogous to the halonium ion formed in halogenation reactions, contains a positively charged mercury atom bonded to the two carbons of the original double bond. masterorganicchemistry.comchemistrysteps.com
The formation of the bridged mercurinium ion is significant because it stabilizes the positive charge and prevents the formation of a discrete carbocation. chadsprep.comlibretexts.org This is why carbocation rearrangements are not observed in oxymercuration reactions. libretexts.orgwikipedia.org The mercurinium ion is a resonance hybrid, with the positive charge shared between the mercury atom and the two carbon atoms. jove.comvedantu.com The carbon-mercury bonds in this intermediate are not necessarily symmetrical; the bond to the more substituted carbon is often longer and weaker, making it more susceptible to nucleophilic attack. jove.comvedantu.com The mercurinium ion is highly reactive and readily undergoes attack by a nucleophile. numberanalytics.comnumberanalytics.com
Oxymercuration exhibits a high degree of regioselectivity, consistently following Markovnikov's rule. wikipedia.orgvedantu.com This means that the nucleophile (in this case, water) attacks the more substituted carbon of the former double bond. masterorganicchemistry.comnumberanalytics.com This selectivity is explained by the nature of the mercurinium ion intermediate. Although a full carbocation is not formed, there is a greater partial positive charge on the more substituted carbon atom, making it the preferred site for nucleophilic attack. wikipedia.orgvedantu.com
The stereochemistry of the oxymercuration step is a distinct anti-addition. masterorganicchemistry.comchemistrysteps.com The nucleophile attacks the carbon from the face opposite to the bulky mercurinium ion bridge. chadsprep.comwikipedia.org This backside attack results in the newly added hydroxyl group and the mercury-containing group being on opposite sides (trans) of the molecule. wikipedia.org However, the subsequent demercuration step, which involves a free-radical mechanism, is not stereospecific. jove.comwikipedia.org This means that the final stereochemistry of the hydrogen and hydroxyl group addition can be either syn or anti. jove.comwikipedia.org
Table 1: Regioselectivity and Stereoselectivity in Oxymercuration
| Feature | Description | Governing Factor |
|---|---|---|
| Regioselectivity | Markovnikov Addition (Nucleophile attacks the more substituted carbon) | Partial positive charge distribution in the mercurinium ion intermediate. |
| Stereoselectivity (Oxymercuration Step) | Anti-Addition | Backside attack of the nucleophile on the bridged mercurinium ion. |
| Stereoselectivity (Overall Reaction) | Not stereospecific (mixture of syn and anti products) | The demercuration step proceeds through a non-stereospecific radical mechanism. |
The nucleophile in the oxymercuration reaction attacks the more substituted carbon of the mercurinium ion intermediate in an SN2-like fashion. chemistrysteps.comchadsprep.com Water is the most common nucleophile, leading to the formation of alcohols. numberanalytics.comnumberanalytics.com However, the reaction is not limited to water. Other nucleophiles can be employed, leading to a variety of products. numberanalytics.com For instance, if an alcohol is used as the solvent instead of water, the reaction is termed alkoxymercuration and results in the formation of an ether. masterorganicchemistry.combyjus.com
The choice of nucleophile can also influence the regioselectivity of the reaction, although the Markovnikov preference is generally strong. numberanalytics.com Bulky nucleophiles may exhibit increased regioselectivity due to steric hindrance. numberanalytics.com
Regioselectivity and Stereoselectivity in Oxymercuration
Aminomercuration and Amidomercuration Mechanisms
Similar to oxymercuration, this compound can facilitate the addition of nitrogen-based nucleophiles to alkenes. When an amine is used as the nucleophile, the reaction is known as aminomercuration. This process can be used to synthesize nitrogen-containing heterocyclic compounds through intramolecular reactions of unsaturated amines. cdnsciencepub.com
If an amide is used as the nucleophile, the reaction is termed amidomercuration. researchgate.net These reactions also proceed through a mercurinium ion intermediate, followed by nucleophilic attack by the nitrogen atom of the amine or amide. The regioselectivity generally follows the Markovnikov pattern.
Solvomercuration of Unsaturated Substrates
Solvomercuration is a broader term that encompasses any mercuration reaction where the solvent acts as the nucleophile. masterorganicchemistry.comlibretexts.org Therefore, oxymercuration (with water) and alkoxymercuration (with alcohols) are specific types of solvomercuration. masterorganicchemistry.comaskfilo.com The reaction can be carried out with a variety of nucleophilic solvents. masterorganicchemistry.com For example, using a carboxylic acid as the solvent would lead to the formation of an ester.
The mechanism of solvomercuration is consistent with the formation of a bridged mercurinium ion intermediate, followed by nucleophilic attack by the solvent molecule. libretexts.orgoup.com The reaction generally exhibits anti-addition stereochemistry in the mercuration step and follows Markovnikov's rule for regioselectivity. libretexts.org The rate of solvomercuration can be influenced by the nature of the alkene and the mercury(II) salt used. For instance, using mercury(II) trifluoroacetate (B77799) can significantly increase the reaction rate compared to this compound. numberanalytics.comlibretexts.org
Carbomercuration Reactions
Carbomercuration is a fundamental reaction type involving the addition of an organomercury compound to an alkene or alkyne. While not directly initiated by this compound alone, the products of oxymercuration can undergo further reactions that fall under this category. In the presence of a nucleophile and this compound, an alkene is transformed into an organomercury compound which can then be utilized in subsequent synthetic steps.
A key example is the oxymercuration-demercuration reaction, where an alkene reacts with this compound and water to form a hydroxyalkylmercury compound. wikipedia.org This intermediate is then reduced, typically with sodium borohydride (B1222165), to yield an alcohol. jove.comnumberanalytics.com The initial step, oxymercuration, involves the electrophilic attack of the mercuric acetate on the alkene, forming a cyclic mercurinium ion intermediate. wikipedia.orgunacademy.comnumberanalytics.com This three-membered ring is then opened by the nucleophilic attack of a solvent molecule, such as water or an alcohol. unacademy.comnumberanalytics.com This reaction proceeds with high regioselectivity, following Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the double bond. wikipedia.org A significant advantage of this method is the prevention of carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.org
The general mechanism can be summarized as follows:
Formation of the mercurinium ion: The electrophilic mercury(II) species attacks the alkene double bond, forming a bridged mercurinium ion. wikipedia.orgnumberanalytics.comunacademy.com
Nucleophilic attack: A nucleophile (e.g., water, alcohol) attacks the more substituted carbon of the mercurinium ion, leading to the opening of the ring. unacademy.comnumberanalytics.com
Deprotonation: A base, such as an acetate ion, removes a proton from the newly added nucleophile to yield the neutral organomercury compound. unacademy.com
Demercuration: The organomercury intermediate is treated with a reducing agent like sodium borohydride (NaBH4) to replace the mercury-containing group with a hydrogen atom. numberanalytics.comyoutube.com
Oxidative Processes Catalyzed or Mediated by this compound
This compound can act as an oxidant or a catalyst in various oxidative reactions, leading to the transformation of different functional groups.
Oxidation of Alkenes and Alkynes
Similarly, alkynes can be hydrated in the presence of mercury(II) salts, typically mercury(II) sulfate (B86663) in aqueous sulfuric acid, to yield ketones. orgosolver.comlibretexts.org The reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. orgosolver.comlibretexts.org For terminal alkynes, this reaction is highly regioselective, producing methyl ketones. libretexts.org The mechanism involves the formation of a vinylmercury intermediate.
Ring Cleavage Reactions
This compound can induce the oxidative cleavage of certain cyclic compounds. For instance, the reaction of 1,3,3-trimethylcyclopropene (B15402495) with this compound in methylene (B1212753) chloride results in the cleavage of the cyclopropene (B1174273) ring to give 1,1-diacetoxy-2,3-dimethyl-2-butene. researchgate.net This is proposed to occur through the addition of the mercury salt to the double bond, followed by ring opening to form a vinylcarbene-metal acetate complex. researchgate.net Similarly, benzocyclopropene reacts with this compound to yield bis(o-acetoxymethylphenyl)mercury. researchgate.net
Specific Functional Group Oxidations
This compound can be utilized for the oxidation of specific functional groups. For example, it can be used in the oxidation of steroidal exocyclic α,β-unsaturated ketones, leading to the formation of cyclic ethers. mdpi.com It has also been reported to facilitate the oxidation of azide (B81097) ions in the presence of N-bromosuccinimide, where it is believed to form a complex with NBS, which then acts as the active oxidant.
Desulfurization and Thiol Deprotection Mechanisms
The high affinity of mercury(II) for sulfur makes this compound an effective reagent for desulfurization and the deprotection of thiol groups. wikipedia.org
In peptide synthesis, protecting groups are often used for the thiol side chain of cysteine residues. The S-acetamidomethyl (Acm) group can be removed using this compound. peptide.com The mechanism involves the coordination of the mercury(II) ion to the sulfur atom of the protected thiol. This is followed by cleavage of the sulfur-protecting group bond. The resulting mercury-thiol complex is then treated with a stronger chelating agent like β-mercaptoethanol to release the free thiol. peptide.com Similarly, S-t-butyl and S-trityl protecting groups can be removed under these conditions. peptide.com
This compound is also used in the conversion of thiocarbonate esters to dithiocarbonates and in the desulfurization of thioketals and thioacetals to regenerate the corresponding carbonyl compounds. wikipedia.orgmdpi.com For example, the deprotection of 1,3-dithianes and 1,3-dithiolanes can be achieved, although mercury(II) nitrate (B79036) is often more efficient for this transformation in the solid state. mdpi.com
Cyclization Reactions Initiated by this compound
This compound can initiate cyclization reactions of unsaturated substrates, leading to the formation of various heterocyclic and carbocyclic structures. researchgate.net These reactions are often highly stereoselective. researchgate.net
The mechanism typically involves the electrophilic attack of the mercury(II) ion on a double or triple bond, which is then followed by an intramolecular nucleophilic attack by a suitably positioned functional group, such as a hydroxyl or an amine group. pearson.comsinica.edu.tw This results in the formation of a cyclic organomercury intermediate, which can then be demercurated to yield the final cyclic product. pearson.com
Examples of such cyclizations include:
The cyclization of unsaturated alcohols to form cyclic ethers like tetrahydrofuran (B95107) derivatives. pearson.comthieme-connect.com For instance, the oxymercuration-demercuration of an unsaturated alcohol can lead to the formation of a cyclic ether instead of the expected diol. pearson.com
The formation of bicyclic β-lactams from 4-(3′-butenyl)azetidin-2-one. researchgate.net
The synthesis of furan (B31954) derivatives from homopropargyl or allenyl thiolates, where the thiophilicity of the mercury species facilitates the elimination of the sulfur moiety. thieme-connect.com
The cyclization of polyenes, where the mercuric ion induces the formation of carbocyclic systems. sinica.edu.tw
These cyclization reactions have been applied in the synthesis of complex natural products. researchgate.net
Data Tables
Table 1: Overview of Reaction Types Involving this compound
| Reaction Type | Substrate | Product | Key Mechanistic Feature |
|---|---|---|---|
| Carbomercuration (Oxymercuration) | Alkene | Organomercury Compound | Formation of a cyclic mercurinium ion intermediate. wikipedia.orgunacademy.comnumberanalytics.com |
| Oxidation of Alkenes | Alkene | Alcohol | Markovnikov hydration via an organomercury intermediate. wikipedia.org |
| Oxidation of Alkynes | Alkyne | Ketone | Formation of an enol intermediate that tautomerizes. orgosolver.comlibretexts.org |
| Ring Cleavage | Cyclopropene | Diacetoxyalkene | Addition followed by ring opening. researchgate.net |
| Desulfurization/Thiol Deprotection | Protected Thiol | Free Thiol | High affinity of Hg(II) for sulfur. wikipedia.orgpeptide.com |
| Cyclization | Unsaturated Alcohol/Amine | Cyclic Ether/Amine | Intramolecular nucleophilic attack on a mercurinium ion. pearson.comsinica.edu.tw |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1-diacetoxy-2,3-dimethyl-2-butene |
| 1,3,3-trimethylcyclopropene |
| 1,3-dithianes |
| 1,3-dithiolanes |
| 4-(3′-butenyl)azetidin-2-one |
| Alcohol |
| Alkene |
| Alkyne |
| Amine |
| Azide |
| Benzocyclopropene |
| bis(o-acetoxymethylphenyl)mercury |
| β-mercaptoethanol |
| Carbonyl |
| Cyclic ether |
| Cysteine |
| Diol |
| Dithiocarbonate |
| Ether |
| Furan |
| Ketone |
| This compound |
| Mercury(II) nitrate |
| Mercury(II) sulfate |
| Methylene chloride |
| N-bromosuccinimide (NBS) |
| Sodium borohydride |
| Tetrahydrofuran |
| Thiocarbonate ester |
| Thiol |
Applications of Mercury Ii Acetate in Organic Synthesis
Hydration of Alkenes and Alkynes
One of the most prominent applications of mercury(II) acetate (B1210297) in organic synthesis is in the hydration of alkenes and alkynes, a process often referred to as oxymercuration. wikipedia.orgfiveable.me This reaction provides a reliable method for the Markovnikov addition of water across a double or triple bond, yielding alcohols from alkenes and ketones from alkynes. wikipedia.orgorgoreview.com
The reaction of an alkene with mercury(II) acetate in an aqueous solution, typically with a solvent like tetrahydrofuran (B95107) (THF) to dissolve the alkene, results in the addition of a hydroxyl group (-OH) to the more substituted carbon of the double bond and an acetoxymercury (-HgOAc) group to the less substituted carbon. masterorganicchemistry.comjove.com This initial step is known as oxymercuration. masterorganicchemistry.com A key advantage of this method is that it avoids the formation of discrete carbocation intermediates, thus preventing the carbocation rearrangements that can occur in simple acid-catalyzed hydration. libretexts.orgyoutube.com The intermediate formed is a cyclic mercurinium ion. masterorganicchemistry.compressbooks.pub The oxymercuration step is stereospecific, resulting in an anti-addition of the hydroxyl and mercury groups across the double bond. masterorganicchemistry.comjove.com
| Alkene Reactant | Product | Key Features |
| Alkene | Markovnikov Alcohol | No carbocation rearrangement, anti-addition in oxymercuration step. masterorganicchemistry.comlibretexts.org |
| 1-Methylcyclopentene | 1-Methylcyclopentanol | Illustrates Markovnikov regioselectivity. openstax.org |
The hydration of alkynes using this compound follows a similar pathway. fiveable.mepearson.com The reaction, often catalyzed by mercury(II) salts like this compound or mercury(II) sulfate (B86663) in the presence of a strong acid like sulfuric acid, initially forms an enol. fiveable.melibretexts.orgorganicchemistrytutor.com The enol intermediate then rapidly tautomerizes to the more stable ketone. orgoreview.comlibretexts.org For terminal alkynes, this reaction selectively produces methyl ketones. fiveable.me The mechanism involves the formation of a mercury-containing vinylic carbocation intermediate. libretexts.org
| Alkyne Reactant | Intermediate | Final Product |
| Terminal Alkyne | Enol | Methyl Ketone |
| Internal Alkyne | Enol | Ketone |
Formation of Organomercury(II) Intermediates
This compound is a key reagent for the formation of organomercury(II) compounds, which are valuable intermediates in organic synthesis. wikipedia.org These reactions, broadly termed mercuration, involve the substitution of a hydrogen atom on an organic molecule with a mercury-containing group. wikipedia.orgchemeurope.com
Electron-rich aromatic compounds, such as phenols, readily undergo mercuration when treated with this compound. wikipedia.orgchemeurope.com The reaction introduces an acetoxymercury (-HgOAc) group onto the aromatic ring. wikipedia.org This process is an electrophilic aromatic substitution reaction. wikipedia.orgrsc.org The resulting arylmercury compounds can then be used in further transformations. For instance, the acetate group on the mercury can be displaced by a chloride ion by reacting the compound with sodium chloride. wikipedia.orgchemeurope.com
Alkenes also react with this compound to form stable organomercury adducts. wikipedia.orgchemeurope.com For example, the treatment of methyl acrylate (B77674) with this compound in methanol (B129727) yields an α-mercuri ester. wikipedia.org These organomercury intermediates can be isolated and are often stable enough for purification by methods like column chromatography. masterorganicchemistry.com The carbon-mercury bond in these intermediates can be cleaved in subsequent reactions, for example, by treatment with bromine to yield an alkyl bromide. chemeurope.com The permercuration of ferrocene (B1249389) has been achieved using mercury(II) butyrate, a related mercury(II) carboxylate, to replace all ten C-H bonds with mercury-containing groups. nih.gov
| Reactant Type | Reaction with Hg(OAc)₂ | Intermediate Formed | Potential Subsequent Reaction |
| Electron-rich arene (e.g., phenol) | Mercuration | Arylthis compound | Displacement of acetate with chloride. wikipedia.orgchemeurope.com |
| Alkene (e.g., methyl acrylate) | Oxymercuration | Alkylthis compound | Cleavage of C-Hg bond with bromine to form alkyl bromide. chemeurope.com |
| Alkyne | Mercuration | Vinylthis compound |
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of various heterocyclic compounds by promoting cyclization reactions. thieme-connect.com
Oxygen Heterocycles
This compound facilitates the synthesis of oxygen-containing heterocycles. For instance, it has been used in the preparation of substituted furans. thieme-connect.com The reaction of homopropargyl or allenyl thiolates with this compound leads to the formation of tetrasubstituted furans, a process driven by the high affinity of mercury for sulfur. thieme-connect.com Additionally, mercury(II) salts have been effectively used to synthesize five-membered furanose derivatives with high stereoselectivity. beilstein-journals.org this compound-mediated cyclization of certain hydroxy-alkene derivatives can produce ribose derivatives. beilstein-journals.org Various cyclization protocols employing this compound have been reported for synthesizing structures based on tetrahydrofuran. thieme-connect.com
Nitrogen Heterocycles
The synthesis of nitrogen-containing heterocycles can also be achieved using this compound. It has been employed in the synthesis of pyrazolines. The reaction of aldehyde hydrazones with this compound generates nitrile imines, which can then react in situ with olefins to produce 1,3,5-trisubstituted 2-pyrazolines. tandfonline.com this compound has also been used to introduce unsaturation into 4-piperidone (B1582916) rings, which is a key step in the synthesis of complex alkaloids like (±)-cylindricine C. iupac.org Furthermore, new mercury(II)-N-heterocyclic carbene (NHC) complexes have been prepared from the reaction of imidazolium (B1220033) salts with this compound. acs.orgajbasweb.com
Sulfur Heterocycles
This compound is utilized in the synthesis and modification of sulfur-containing heterocycles. For example, the partial desulfurization of 3,4-dialkyl-1-aryl-6,6aλ⁴-dithia-1,2-diazapentalenes with this compound yields 3,4-dialkyl-1-aryl-6-oxa-6aλ⁴-thia-1,2-diazapentalenes. rsc.org In the chemistry of penicillins, this compound was used historically to open the thiazolidine (B150603) ring and convert the penam (B1241934) ring system into 4-acetoxy-azetidinones. acs.org
Acetoxylation and Related Functionalizations
This compound can be used to introduce an acetate group onto a molecule, a reaction known as acetoxylation. The direct acetoxylation of alkenes by this compound, sometimes referred to as the Treibs reaction, provides a method for synthesizing allylic acetates. thieme-connect.de
Preparation of Acetylated Derivatives
This compound is a key reagent in the synthesis of acetylated compounds. chemimpex.comchemimpex.com This process, known as acetylation, involves the introduction of an acetyl group into an organic molecule. The reagent's effectiveness in these reactions contributes to its value in producing pharmaceuticals and agrochemicals. chemimpex.com
One notable application is in the acetolysis of thio-sugars. For instance, the anomeric benzyl-protected thio group in furanose molecules can be conveniently acetolysed using this compound in glacial acetic acid, often resulting in good to nearly quantitative yields. thieme-connect.com This reaction is particularly useful in the preparation of thionucleoside analogues. thieme-connect.comresearchgate.net
Furthermore, this compound in acetic acid can convert tetra-O-acetyl-β-D-glycopyranosyl chlorides into the corresponding β-D-glycopyranose pentaacetate. researchgate.net A similar reaction occurs with tetra-O-acetyl-β-D-galactofuranosyl chloride, yielding β-D-galactofuranose pentaacetate. researchgate.net
A new route to O-acetylated glycosyl thiols involves the specific S-deacetylation of peracetylated 1-thioglycoses. This is achieved by converting 1-thio-β-D-glucopyranose pentaacetate into tetra-O-acetyl-1-S-phenylmercury(II) thio-β-D-glucopyranose, which is then demercurated with hydrogen sulfide (B99878). wgtn.ac.nz
Alpha-Acetoxylation of Carbonyl Compounds
This compound can be utilized for the alpha-acetoxylation of carbonyl compounds, a reaction that introduces an acetoxy group at the carbon atom adjacent to the carbonyl group. This transformation is a valuable tool in organic synthesis for the functionalization of ketones and related compounds.
An example of this is the oxidation of (+)-pulegone with mercuric acetate, which yields the C-2 isomers of 2-acetoxypulegone. cdnsciencepub.com This reaction demonstrates the situselective α'-acetoxylation of α,β-unsaturated ketones. cdnsciencepub.com The ratio of the resulting isomers can change during the reaction as the initially formed cis-isomer epimerizes to the more conformationally stable trans-isomer. cdnsciencepub.com
The mechanism for this transformation can be envisioned as the formation of a metal enolate followed by the transfer of an acetate group, which is analogous to the lead tetraacetate oxidation of enones. cdnsciencepub.com
Stereoselective and Regioselective Transformations
This compound is a valuable reagent for achieving high levels of stereoselectivity and regioselectivity in organic reactions. numberanalytics.comreddit.com This is particularly evident in oxymercuration and cyclization reactions.
The oxymercuration-demercuration reaction of alkenes is a classic example of a highly regioselective process, following Markovnikov's rule where the hydroxyl group is added to the more substituted carbon. wikipedia.org The reaction proceeds through a mercurinium ion intermediate, avoiding the formation of carbocations and thus preventing rearrangements. wikipedia.org The oxymercuration step involves the anti-addition of the hydroxyl and acetoxymercury groups. wikipedia.org
Mercury(II) salt-mediated cyclizations are effective for synthesizing complex heterocyclic and carbocyclic structures. beilstein-journals.org For example, the reaction of a carbohydrate alkene precursor with this compound can lead to the formation of an α-D-C-glycopyranosyl derivative with high stereoselectivity due to the directing effect of a neighboring benzyl (B1604629) ether group. beilstein-journals.org Similarly, the cyclization of certain hydroxy-alkene derivatives using this compound can predominantly form the α-isomer of D-C-ribofuranosyl derivatives. beilstein-journals.org
The regioselectivity of mercury(II)-induced cyclizations can be influenced by the stereochemistry of the starting material. For instance, the cyclization of cis- and trans-isomers of certain acetylenic alcohols can lead to the formation of exocyclic and endocyclic enol ethers, respectively. beilstein-journals.org
Protection and Deprotection Strategies in Synthesis
This compound plays a significant role in protection and deprotection strategies, which are crucial for the synthesis of complex molecules like peptides and oligosaccharides. wikipedia.orgpeptide.com
A key application is the deprotection of thiol groups. wikipedia.org In peptide synthesis, the acetamidomethyl (Acm) protecting group on cysteine residues is stable under various conditions but can be selectively removed using this compound. peptide.com This allows for the unmasking of the thiol group at a specific stage of the synthesis, enabling, for example, the formation of disulfide bridges. The reaction is typically carried out at a pH of 4.0. The tert-butyl (tBu) protecting group on cysteine can also be removed with this compound. peptide.com
This compound's high affinity for sulfur is also exploited in the conversion of thiocarbonate esters into dithiocarbonates. wikipedia.org
Below is a table summarizing the use of this compound in deprotection strategies:
| Protecting Group | Functional Group Protected | Deprotection Conditions | Reference(s) |
| Acetamidomethyl (Acm) | Thiol (Cysteine) | This compound, pH 4.0 | , peptide.com |
| tert-Butyl (tBu) | Thiol (Cysteine) | This compound | peptide.com |
Applications in Natural Product Synthesis
The unique reactivity of this compound has been harnessed in the total synthesis of various natural products. beilstein-journals.org Its ability to facilitate stereoselective and regioselective reactions makes it a valuable tool for constructing complex molecular architectures. beilstein-journals.org
For example, this compound-catalyzed vinylation of allylic alcohols followed by a Claisen rearrangement has been employed in the synthesis of alkaloids such as (+)-euphococcinine and (-)-adaline. researchgate.net
In carbohydrate chemistry, mercury(II)-mediated cyclization has been used to synthesize C-glycosyl amino acid derivatives. beilstein-journals.org This methodology allows for the creation of rare C-glycosyl carbohydrates from more readily available sugar precursors. beilstein-journals.org
The synthesis of steroidal derivatives has also utilized this compound. For instance, the reaction of 16-dehydropregnenolone (B108158) acetate (16-DPA), an exocyclic α,β-conjugated ketone, with mercuric(II) acetate in acetic acid results in the formation of a four-membered cyclic ether. researchgate.net
Enzymatic Synthesis Processes (e.g., Oligosaccharides)
This compound has found applications in chemo-enzymatic processes, including the synthesis of oligosaccharides. google.com While enzymatic synthesis offers high stereo- and regioselectivity, the use of chemical reagents like this compound can be crucial in certain preparatory steps. researchgate.net
A study on the microscale preparation of even- and odd-numbered N-acetylheparosan oligosaccharides highlights the role of this compound in the enzymatic synthesis processes of these complex biochemical structures.
The synthesis of oligosaccharides can be a challenging endeavor, and a combination of chemical and enzymatic methods is often employed. rsc.orgnih.gov While the primary role of this compound is often in the chemical modification of substrates, these modified substrates can then be utilized in subsequent enzymatic steps.
Biochemical Research Applications (e.g., Studying Enzyme Activities)
This compound is utilized in biochemical research to investigate the activities of enzymes and their interactions with other molecules. chemimpex.com Its ability to interact with and in some cases inhibit enzymes provides insights into their function and structure. chemimpex.com
For example, a study on a mercury-resistant strain of Pseudomonas investigated the enzymatic decomposition of phenyl mercuric acetate. osti.gov This research led to the separation and characterization of several enzymes involved in this process, including a decomposing enzyme that cleaves the carbon-mercury bond. osti.gov The study proposed a hypothetical scheme for the decomposition pathway, requiring a reduced NAD(P) generating system, cytochrome c-I, and the decomposing enzyme. osti.gov
In another study, mercuric acetate at a concentration of 1x10⁻⁴ M was shown to inhibit several mouse brain enzymes, including glutamic decarboxylase, dihydroxyphenylalanine decarboxylase, 5-hydroxytryptophan (B29612) decarboxylase, tyrosine hydroxylase, and catechol-O-methyltransferase monoamine oxidase. nih.gov Furthermore, the effects of mercuric acetate on the activity of enzymes like glucose-6-phosphate dehydrogenase, glycogen (B147801) phosphorylase, and cytochrome c oxidase have been studied in maternal, placental, and fetal tissues. nih.gov
The effect of metal ions on inulinase (B15287414) activity from Aspergillus terreus was studied, where mercury(II) chloride was included in the panel of tested ions. mdpi.com Such studies are crucial for understanding the biochemical properties of enzymes and their potential for industrial applications. mdpi.com
Catalytic Roles of Mercury Ii Acetate in Chemical Transformations
General Principles of Mercury(II) Acetate (B1210297) Catalysis
The catalytic activity of mercury(II) acetate is fundamentally linked to its behavior as a Lewis acid, readily accepting electron pairs from other molecules. unacademy.com In many of its catalytic applications, the mercury(II) ion, Hg²⁺, acts as an electrophile that attacks electron-rich centers, such as carbon-carbon double or triple bonds. fiveable.me This interaction typically leads to the formation of a cyclic intermediate known as a mercurinium ion. fiveable.mewikipedia.org
The catalytic cycle can be influenced by the solvent and the presence of other acids or bases. For instance, in some oxidations, the reaction is accelerated by the addition of acids like boron trifluoride. cdnsciencepub.com The specific nature of the mercury(II) species in solution, such as Hg(OAc)₂ or hydrolyzed forms like Hg(OH)₂, can also play a role in the reaction mechanism. oup.com
Catalysis in Polymerization Reactions
This compound has been utilized as a catalyst in certain polymerization reactions. It can initiate the polymerization of vinyl monomers. cdnsciencepub.com For example, it has been used in the synthesis of vinyl ether and epoxy-functionalized silicones, where it catalyzes the preparation of vinyl ether monomers from a primary alcohol and ethyl vinyl ether. researchgate.net
The catalytic system can also be employed in transvinylation reactions, which are crucial for producing various vinyl esters. google.com In a process to synthesize N-vinylpyrazoles, this compound, sometimes immobilized on a polymer support like chitosan, has been shown to be an effective catalyst for the reaction between pyrazoles and vinyl acetate. cyberleninka.ruresearchgate.net This heterogeneous catalytic system offers advantages such as easy separation and potential for catalyst recycling. cyberleninka.ru
Catalysis in Addition Reactions (e.g., to Acetylenic Alcohols)
This compound is a well-established catalyst for addition reactions to alkynes, including acetylenic alcohols. niu.edu When acetylenic alcohols are treated with a catalytic amount of this compound in acetic acid, an addition reaction occurs, leading to the formation of α-acetoxy ketones. niu.edu
The mechanism involves the formation of a mercurinium complex with the alkyne's triple bond. niu.edu Research suggests that the neighboring hydroxyl group of the acetylenic alcohol participates in the reaction by attacking this complex, forming an epoxide-like ring. niu.edu This intermediate is then opened by the attack of acetic acid to yield the final product. niu.edu
Studies have shown that the reactivity of the acetylenic alcohol is influenced by its structure. For instance, tertiary acetylenic alcohols react more rapidly and completely than secondary or primary ones. niu.edu This catalytic method has been applied to various acetylenic alcohols to synthesize the corresponding α-acetoxy ketones. niu.edu
Table 1: Reactivity of Acetylenic Alcohols in this compound Catalyzed Addition
| Substrate | Reactivity | Product Type |
|---|---|---|
| Tertiary Acetylenic Alcohols (e.g., 2-methyl-3-butyn-2-ol) | High | α-acetoxy ketone |
| Secondary Acetylenic Alcohols | Moderate | α-acetoxy ketone |
| Primary Acetylenic Alcohols | Lower | α-acetoxy ketone |
Data sourced from studies on the addition of acetic acid to acetylenic alcohols. niu.edu
Catalysis in Oxidation Reactions
This compound serves as a catalyst in various oxidation reactions of organic compounds. pandoraindia.comchemicalbook.com It can facilitate the oxidation of alcohols to aldehydes and ketones. pandoraindia.com
A notable application is the one-pot oxidation of terminal alkynes. tandfonline.comtandfonline.com In the presence of a catalytic amount of mercuric acetate and an oxidizing agent like sodium perborate (B1237305) in acetic acid, terminal alkynes are smoothly converted to 1-acetoxyalkan-2-ones in good yields. tandfonline.com This method provides a mild and convenient route for the oxidation of triple bonds. tandfonline.comtandfonline.com The reaction is believed to proceed via the addition of this compound across the triple bond, followed by oxidation.
N-alkyl substituted 4-piperidones also undergo oxidation in high yields when reacted with mercuric acetate. researchgate.net This reaction has been applied to the synthesis of alkaloid skeletons. researchgate.net Furthermore, the oxidation of organomercuric salts by mercuric salts themselves has been studied, with the reaction being accelerated by acids. cdnsciencepub.com
Table 2: this compound Catalyzed Oxidation of Terminal Alkynes
| Terminal Alkyne | Product | Yield (%) |
|---|---|---|
| 1-Octyne | 1-Acetoxy-2-octanone | 66 |
| 1-Nonyne | 1-Acetoxy-2-nonanone | 86 |
| 1-Decyne | 1-Acetoxy-2-decanone | 93 |
Yields are based on reactions with sodium perborate and a catalytic amount of mercuric acetate in acetic acid. tandfonline.com
Catalysis in Ethylene (B1197577) Absorption
This compound is employed in the absorption of ethylene. chemicalbook.comsuvidhinathlab.comottokemi.comthermofisher.kr Solutions of mercuric acetate can act as nonspecific traps for olefins like ethylene through a complexation reaction. chromatographyonline.com This property is useful in both analytical and synthetic applications. thermofisher.krfishersci.be The absorbed ethylene can be subsequently released for analysis or further reaction. chromatographyonline.com For example, the addition of chloride salts to the solution degrades the mercury-ethylene complex, releasing the ethylene for headspace analysis. chromatographyonline.com This method has been used for the quantitative determination of ethylene produced by plant tissues. tandfonline.com
Coordination Chemistry of Mercury Ii Acetate
Ligand Complexation Studies
The coordination chemistry of mercury(II) acetate (B1210297) is diverse, with the mercury(II) center readily forming complexes with a variety of ligands. These interactions are influenced by factors such as the nature of the ligand, its steric bulk, and the solvent system used.
Mercury(II) acetate reacts with tertiary phosphines to yield complexes with varying stoichiometries, typically of the types (R₃P)nHg(OAc)₂, where n can be 1 or 2. researchgate.netcdnsciencepub.com The formation and stability of these adducts are significantly influenced by the steric properties of the phosphine (B1218219) ligand. For instance, bulky phosphines like tri(o-tolyl)phosphine and tris(tert-butyl)phosphine tend to form only 1:1 adducts, even when an excess of the phosphine is used. researchgate.netcdnsciencepub.com This is attributed to the large cone angles of these ligands. cdnsciencepub.com
Studies have shown that 1:1 adducts are generally monomeric in solution, while the 1:2 adducts can exhibit dissociation. cdnsciencepub.comcdnsciencepub.com Spectroscopic investigations, including ³¹P and ¹⁹⁹Hg NMR, have been instrumental in characterizing these complexes. A notable trend is the increase in the ¹J(¹⁹⁹Hg–³¹P) coupling constant with increasing phosphine basicity. researchgate.net
The reaction of this compound with triphenylphosphine (B44618) can lead to the formation of complexes with 1:1, 2:1, and even 3:1 (phosphine:mercury) stoichiometries. researchgate.net The 1:1 and 2:1 complexes have been isolated and characterized as monomeric species where the acetate groups are bidentately bonded to the mercury atom. researchgate.net
Table 1: Examples of this compound Complexes with Phosphine Ligands
| Phosphine Ligand | Complex Stoichiometry (P:Hg) | Structural Features | References |
|---|---|---|---|
| Triphenylphosphine (Ph₃P) | 1:1, 2:1, 3:1 | 1:1 and 2:1 complexes are monomeric with bidentate acetate groups. | researchgate.net |
| Tri(o-tolyl)phosphine | 1:1 | Formation of higher adducts is sterically hindered. | researchgate.netcdnsciencepub.com |
| Tris(tert-butyl)phosphine | 1:1 | Steric bulk prevents the formation of 1:2 complexes. | cdnsciencepub.com |
| (p-tolyl)₃P, (p-F-C₆H₄)₃P, Ph₂MeP, Ph₂EtP, PhEt₂P | 1:1, 1:2 | 1:1 adducts are monomeric; 1:2 adducts dissociate in solution. | researchgate.netcdnsciencepub.com |
This compound readily forms complexes with a variety of nitrogen-containing ligands, including amines, pyridines, and Schiff bases. The resulting structures can range from simple mononuclear complexes to intricate polymeric architectures.
For example, the reaction of this compound with N-hydroxymethylsaccharin in the presence of triethylamine (B128534) yields a tetrahedral complex. isca.me This complex can then react with bidentate nitrogen ligands like bipyridine and phenanthroline to form further coordination compounds. isca.me Similarly, Schiff base ligands, which possess nitrogen donor atoms, form stable complexes with mercury(II). ijcrt.orgiau.ir The imine nitrogen of the Schiff base and often a nitrogen atom from a heterocyclic ring (like pyridine) coordinate to the mercury center. iau.ir
The reaction of this compound with bis(imidazolyl)methane results in the formation of a cyclic dimeric complex, [Hg(bim)(CH₃COO)₂]₂. uninsubria.it In some cases, the initial acetate ligand can be displaced by other anions present in the reaction mixture. For instance, reacting this compound with certain bis(alkoxyphenyl)pyridines followed by a workup with lithium chloride leads to the formation of chloromercury(II) complexes. nih.govacs.org
Picolinic acid reacts with mercury(II) halides (which can be formed in situ from the acetate) to produce either one-dimensional coordination polymers or mononuclear complexes, depending on the solvent used. semanticscholar.org In these complexes, the picolinate (B1231196) ligand can act as a bidentate or a bridging ligand through its nitrogen and oxygen atoms. semanticscholar.org
Table 2: Examples of this compound Derived Complexes with Nitrogen-Containing Ligands
| Nitrogen Ligand | Resulting Complex Type | Key Structural Features | References |
|---|---|---|---|
| N-hydroxymethylsaccharin | Tetrahedral | Can further react with bidentate ligands. | isca.me |
| Bipyridine, Phenanthroline | Tetrahedral | Formed from a precursor complex. | isca.me |
| Schiff Bases (Iminopyridines) | - | Coordination through azomethine and pyridine (B92270) nitrogens. | ijcrt.orgiau.ir |
| Bis(imidazolyl)methane | Cyclic Dimer | Acetate ligands are chelating. | uninsubria.it |
| Picolinic Acid | 1-D Polymer or Mononuclear | Structure is solvent-dependent. | semanticscholar.org |
Mercury(II) has a significant affinity for oxygen-donor ligands. scielo.org.bo The acetate ion itself is an oxygen-donor ligand. In aqueous solutions of this compound, the formation of HgL⁺ and HgL₂ complexes (where L⁻ is the acetate ion) has been identified. researchgate.net
This compound also reacts with other oxygen-containing ligands. For example, it forms complexes with (2-chlorophenoxy)acetic acid, resulting in a polymeric structure where the mercury is bonded to two carboxylate oxygens in a nearly linear fashion, with a third, longer bond to another oxygen atom creating a triangular coordination. researchgate.net
In the presence of phosphine co-ligands, the acetate groups in this compound complexes can adopt different coordination modes, including bidentate chelation. researchgate.net The interaction with N-hydroxymethylsaccharin involves coordination through the hydroxymethyl oxygen atom. researchgate.net
Table 3: Coordination of this compound with Oxygen-Donor Ligands
| Oxygen-Donor Ligand | Complex Formation/Interaction | Structural Details | References |
|---|---|---|---|
| Acetate (in aqueous solution) | Forms Hg(OAc)⁺ and Hg(OAc)₂ | Equilibrium between species in solution. | researchgate.net |
| (2-chlorophenoxy)acetic acid | Forms a polymeric complex. | Triangular coordination around mercury. | researchgate.net |
| N-hydroxymethylsaccharin | Forms a tetrahedral complex. | Coordination via the hydroxymethyl oxygen. | researchgate.net |
Mercury(II) exhibits a strong affinity for sulfur-containing ligands, a characteristic that drives many of its coordination reactions. rdd.edu.iq This thiophilicity is evident in its reactions with various thiones and thiols.
Heterocyclic thiones, such as 1,3-thiazolidine-2-thione and benzo-1,3-thiazoline-2-thione, react with this compound to form deprotonated thionate complexes. soton.ac.uk Similarly, 1,3-diethylimidazole-2-thione has been used to extract mercury(II) from aqueous solutions of this compound, forming [Hg(C₂C₂ImT)₂]²⁺ complexes through a cation exchange mechanism. rsc.org The reaction with 1,3-imidazole-2-thione and its 1-methyl derivative also yields HgL₂ complexes. capes.gov.br
This compound reacts with 2-mercaptobenzimidazole (B194830) to form a [Hg(L)₂] complex, which can then act as a ligand to coordinate with other transition metals. edu.krd The reaction with 4,5-diphenyl-1,2,4-triazole-3-thione in the presence of a base leads to the formation of a thiolate complex. rdd.edu.iq In some cases, the reaction can induce C-S bond cleavage, as seen in the reaction with 2-aminobenzothiazole (B30445), which leads to the formation of a 2-cyanoaminothiophenolate ligand coordinated to the mercury. bozok.edu.tr
The interaction of mercury(II) with 3-(2-chlorophenyl)-2-sulfanylpropenoic acid can result in complexes with different degrees of ligand protonation, leading to species such as [Hg(Clpspa)₂]²⁻, [Hg(Clpspa)(HClpspa)]⁻, and [Hg(HClpspa)₂]. researchgate.net
Table 4: this compound Interactions with Sulfur-Containing Ligands
| Sulfur Ligand | Reaction/Complex Type | Key Features | References |
|---|---|---|---|
| 1,3-thiazolidine-2-thione | Thionate complex formation | Deprotonation of the thione. | soton.ac.uk |
| 1,3-diethylimidazole-2-thione | Cationic complex [Hg(L)₂]²⁺ | Used for mercury extraction. | rsc.org |
| 2-mercaptobenzimidazole | Forms [Hg(L)₂] complex | Can act as a metalloligand. | edu.krd |
| 2-aminobenzothiazole | C-S bond cleavage | Forms a thiophenolate ligand. | bozok.edu.tr |
| 3-(2-chlorophenyl)-2-sulfanylpropenoic acid | Complexes with varied protonation | Structures depend on reaction conditions. | researchgate.net |
Complexation with Oxygen-Donor Ligands
Structural Elucidation of this compound Complexes
The structural characterization of this compound complexes reveals a wide array of architectures, from simple discrete molecules to extended polymeric chains. X-ray crystallography has been a pivotal technique in elucidating these structures.
The final structure of a this compound-derived complex is often dictated by the nature of the co-ligand and the reaction conditions.
Monomeric Complexes: Many phosphine adducts of this compound, particularly the 1:1 complexes, are found to be monomeric in solution. cdnsciencepub.com For example, (Ph₃P)Hg(OAc)₂ and (Ph₃P)₂Hg(OAc)₂ are both monomeric species. researchgate.net The reaction of this compound with bulky phosphines like tris(tert-butyl)phosphine also results in monomeric trigonal bipyramidal structures. cdnsciencepub.com Mononuclear complexes are also formed with picolinic acid in alcoholic solvents. semanticscholar.org
Polymeric Complexes: In contrast, the use of bridging ligands often leads to the formation of polymeric structures. The reaction with (2-chlorophenoxy)acetic acid results in a polymeric chain where the mercury atoms are linked by carboxylate groups. researchgate.net Similarly, the reaction with bis(imidazolyl)methane can lead to one-dimensional polymeric species, depending on the counter-ion present. uninsubria.it The complex formed with picolinic acid in an aqueous solution is a one-dimensional coordination polymer with bridging picolinate ions. semanticscholar.org The reaction with 2-aminobenzothiazole can also lead to the formation of polymeric structures. bozok.edu.tr
Table 5: Structural Architectures of this compound Complexes
| Ligand | Architecture | Structural Description | References |
|---|---|---|---|
| Tertiary Phosphines (e.g., Ph₃P) | Monomeric | Discrete (R₃P)nHg(OAc)₂ molecules. | researchgate.netcdnsciencepub.com |
| (2-chlorophenoxy)acetic acid | Polymeric | Carboxylate-bridged chains. | researchgate.net |
| Bis(imidazolyl)methane | Polymeric (with certain anions) | Ligand-bridged 1-D chains. | uninsubria.it |
| Picolinic Acid (in water) | Polymeric | 1-D zigzag chains with bridging picolinate. | semanticscholar.org |
| 2-aminobenzothiazole | Polymeric | Can form extended structures. | bozok.edu.tr |
Compound Index
Table 6: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Hg(O₂CCH₃)₂ |
| Triphenylphosphine | P(C₆H₅)₃ |
| Tri(o-tolyl)phosphine | P(C₆H₄CH₃)₃ |
| Tris(tert-butyl)phosphine | P(C(CH₃)₃)₃ |
| Triethylamine | N(C₂H₅)₃ |
| Bipyridine | C₁₀H₈N₂ |
| Phenanthroline | C₁₂H₈N₂ |
| Bis(imidazolyl)methane | C₇H₈N₄ |
| Lithium chloride | LiCl |
| Picolinic acid | C₆H₅NO₂ |
| (2-chlorophenoxy)acetic acid | C₈H₇ClO₃ |
| N-hydroxymethylsaccharin | C₈H₇NO₄S |
| 1,3-thiazolidine-2-thione | C₃H₅NS₂ |
| Benzo-1,3-thiazoline-2-thione | C₇H₅NS₂ |
| 1,3-diethylimidazole-2-thione | C₇H₁₂N₂S |
| 2-mercaptobenzimidazole | C₇H₆N₂S |
| 2-aminobenzothiazole | C₇H₆N₂S |
| 3-(2-chlorophenyl)-2-sulfanylpropenoic acid | C₉H₇ClO₂S |
Coordination Geometries and Bonding Motifs
The coordination chemistry of this compound is characterized by the flexible coordination sphere of the Hg(II) ion, which allows for a variety of geometries and bonding interactions. The preferred coordination number and geometry are highly dependent on the nature of the coordinating ligands and the physical state of the compound.
In its solid, crystalline state, this compound consists of discrete Hg(O₂CCH₃)₂ molecules. The mercury center is coordinated by two oxygen atoms from the acetate groups, with Hg-O bond distances of approximately 2.07 Å. wikipedia.orglabotiq.net Additionally, three longer, weaker intermolecular Hg···O interactions are present (around 2.75 Å), resulting in a distorted square pyramidal coordination geometry at the mercury atom. wikipedia.orglabotiq.net
When this compound is used as a precursor in the synthesis of coordination complexes, the acetate ligands can be partially or fully displaced by other donor ligands. This leads to a wide range of structural motifs. The mercury(II) ion, being a soft Lewis acid, shows a high affinity for soft donor atoms like sulfur and phosphorus, but also readily coordinates with nitrogen and oxygen donors. wikipedia.orgijcrt.org
Complexes with O-Donor Ligands: With oxygen-containing ligands, such as pyridinedicarboxylic acids, mercury(II) can exhibit flexible coordination geometries, ranging from tetrahedral to octahedral, enabling the formation of diverse architectures. researchgate.net In the presence of water and an acetate buffer, dihydroxo [Hg(OH)₂] and diacetato [Hg(oac)₂] complexes are the predominant species in solution, and both are considered reactive. oup.com
Complexes with N-Donor Ligands: Nitrogen-donor ligands, such as primary amines, pyridines, and bipyridines, readily form complexes with mercury(II). For instance, with benzenamine (aniline), a complex with a tetrahedral or trigonal pyramidal geometry is formed. ontosight.ai Similarly, reactions with ligands like 2,2'-bipyridine (B1663995), 1,10-phenanthroline, and various substituted pyridines typically result in tetrahedral geometries around the Hg(II) ion. researchgate.nettjnpr.org In some cases, such as with certain C,N,C pincer ligands, the mercury atom can be coordinated in a nearly linear fashion to two carbon atoms, with additional, longer-range interactions to pyridine nitrogen atoms. nih.govacs.org
Complexes with S-Donor Ligands: Mercury(II) has a particularly high affinity for sulfur-containing ligands. wikipedia.orgsrce.hr Thiolate ligands form very stable complexes, often displacing the acetate groups entirely. tjnpr.orgsrce.hr The coordination with thione ligands, such as 1,3-diethylimidazole-2-thione, also leads to the formation of stable complexes, where the extraction mechanism can involve either neutral complex formation or a cation exchange depending on the mercury salt precursor. rsc.orgnih.gov In complexes derived from ligands like 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione, the thiolate ligand typically coordinates as a monodentate ligand through the sulfur atom. researchgate.net
Complexes with P-Donor Ligands: Tertiary phosphines are another class of soft ligands that form stable complexes with this compound. Spectroscopic studies of complexes with various tertiary phosphines suggest the formation of tetrahedral complexes. researchgate.netcdnsciencepub.com The bonding characteristics in these complexes, such as the ¹J(¹⁹⁹Hg–³¹P) coupling constants, are influenced by both the basicity and the steric bulk of the phosphine ligand. cdnsciencepub.com
The table below summarizes common coordination geometries observed for this compound and its derivatives.
| Ligand Type | Example Ligand(s) | Typical Coordination Geometry | Bonding Motif | Reference(s) |
| Acetate (solid) | - | Distorted Square Pyramidal | Hg-O | wikipedia.org, labotiq.net |
| N-Donor | Benzenamine, Pyridines, Bipyridine, Phenanthroline | Tetrahedral, Trigonal Pyramidal | Hg-N | ontosight.ai, researchgate.net, tjnpr.org |
| O-Donor | Pyridinedicarboxylic Acids | Tetrahedral to Octahedral | Hg-O | researchgate.net |
| S-Donor | Thiols, Thiones | Linear, Tetrahedral | Hg-S | rsc.org, nih.gov, tjnpr.org, srce.hr |
| P-Donor | Tertiary Phosphines (e.g., PPh₃) | Tetrahedral | Hg-P | cdnsciencepub.com, researchgate.net |
| C,N,C Pincer | Bis(alkoxyphenyl)pyridines | Linear (primary), distorted T-shape | Hg-C, Hg-N (weak) | nih.gov, acs.org |
Factors Influencing Complexation Stability and Reactivity
The stability and reactivity of complexes formed from this compound are governed by a combination of electronic and steric factors, as well as the reaction conditions such as solvent and pH.
Nature of the Ligand: The single most important factor is the nature of the donor atom in the ligand. Following the principles of Hard and Soft Acids and Bases (HSAB) theory, the soft Hg(II) ion forms significantly more stable complexes with soft donor atoms. The stability generally follows the trend: S > P > N > O.
Sulfur Ligands: Mercury(II) forms exceptionally stable complexes with thiol-containing ligands. srce.hrresearchgate.net The stability constants for these complexes are among the highest known for mercury(II). srce.hr This high affinity is exploited in reagents used to deprotect thiol groups. wikipedia.org
Phosphorus Ligands: Tertiary phosphines also form robust complexes, with stability influenced by the basicity and steric bulk of the phosphine. cdnsciencepub.com
Nitrogen and Oxygen Ligands: While stable complexes are formed, they are generally less stable than those with sulfur or phosphorus donors. The chelating ability of multidentate ligands, such as ethylenediamine (B42938) or 2,2'-bipyridine, enhances the stability of the resulting complexes. ijcrt.orgtjnpr.org
Electronic and Steric Effects: Within a series of similar ligands, electronic and steric properties fine-tune the stability and reactivity.
Electronic Effects: For thiol ligands, electron-donating groups (e.g., carboxyl) near the sulfur atom have a stabilizing effect on the Hg(II)-thiol complex, while electron-withdrawing groups (e.g., protonated amino groups) have a destabilizing effect. researchgate.net For phosphine ligands, increased basicity generally correlates with stronger complexation. cdnsciencepub.com
Steric Effects: The bulkiness of ligands can influence the coordination geometry and stability. cdnsciencepub.com Highly hindered ligands may form less stable complexes or favor lower coordination numbers.
pH and Solvent: The reaction medium plays a crucial role.
pH: The pH of the solution can affect the speciation of both the mercury(II) ion and the ligand. For example, in aqueous acetate buffers, the reactive species can be either diacetatomercury(II) or dihydroxomercury(II), with their relative concentrations being pH-dependent. oup.com The protonation state of the ligand is also pH-dependent, which can drastically alter its coordinating ability and the stability of the resulting complex. solubilityofthings.com
Solvent: The solvent can influence the solubility of reactants and the stability of the complexes formed. For example, the type of solvent used in reactions with picolinic acid and mercury(II) halides determined whether a coordination polymer or a mononuclear complex was formed. researchgate.net The solubility of this compound itself is higher in polar solvents like water and ethanol. solubilityofthings.com
Anion Effects: In solution, the acetate ion can be displaced by other anions. The nature of this counter-ion can influence subsequent reactions and the stability of the organometallic species formed. Studies on (1,3-dimethyluracil-5-yl)mercury(II) complexes, formed from this compound, showed that the ease of disproportionation is dependent on the halide anion (I⁻ > Br⁻ > Cl⁻), indicating an influence on the stability of the Hg-C bond. acs.org
The table below summarizes the key factors affecting the stability and reactivity of this compound complexes.
| Factor | Influence on Stability and Reactivity | Examples | Reference(s) |
| Ligand Donor Atom | Stability follows the trend S > P > N > O, consistent with HSAB theory. | Thiolate complexes are exceptionally stable. | wikipedia.org, srce.hr, researchgate.net |
| Electronic Effects | Electron-donating groups on the ligand generally increase stability; electron-withdrawing groups decrease it. | Carboxyl groups stabilize Hg-thiol complexes; protonated amino groups destabilize them. | researchgate.net |
| Steric Hindrance | Bulky ligands can lead to less stable complexes or favor lower coordination numbers. | The bulkiness of phosphine ligands affects complex stability. | cdnsciencepub.com |
| Chelate Effect | Multidentate ligands form more stable complexes (chelate effect) than analogous monodentate ligands. | Bidentate ligands like ethylenediamine and 2,2'-bipyridine form stable tetrahedral complexes. | ijcrt.org, tjnpr.org |
| pH of Solution | Affects the speciation of Hg(II) (e.g., Hg(OAc)₂ vs. Hg(OH)₂) and the protonation state of the ligand. | The reactivity of mercury(II) in acetate buffer is due to a combination of Hg(OAc)₂ and Hg(OH)₂ species. | oup.com |
| Solvent | Influences solubility and can determine the final structure of the complex (e.g., polymer vs. monomer). | Using different solvents with picolinic acid and Hg(II) salts yielded different product structures. | researchgate.net |
| Counter-Anion | Anions replacing acetate can affect the stability and subsequent reactivity of the complex. | Disproportionation of organomercury complexes is influenced by the halide anion present. | acs.org |
Spectroscopic and Analytical Research Methodologies
Spectroscopic Techniques for Characterization and Mechanistic Insights
Spectroscopic methods are crucial for the characterization of mercury(II) acetate (B1210297) and its complexes, as well as for gaining insights into reaction mechanisms. Techniques such as vibrational, nuclear magnetic resonance, and ultraviolet-visible spectroscopy, among others, provide detailed information about molecular structure, bonding, and electronic transitions.
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the coordination environment of the mercury atom and the bonding mode of the acetate ligands in mercury(II) acetate and its derivatives. optica.orguq.edu.au Studies have utilized these methods to characterize this compound complexes with various ligands, such as tertiary phosphines. researchgate.netcdnsciencepub.com
In the solid state and in aqueous solutions, the vibrational spectra of this compound are consistent with a covalent molecular structure. uq.edu.au The difference between the asymmetric and symmetric carboxylate stretching frequencies (ν(COO)) is a key indicator of the acetate group's coordination mode. For instance, a larger separation suggests a unidentate coordination, while a smaller separation is indicative of a bidentate or bridging mode. cdnsciencepub.com In phosphine (B1218219) complexes of this compound, the acetate groups are often found to be bidentately bonded to the mercury atom. researchgate.netcdnsciencepub.com
Raman and IR spectroscopy have also been used to assign mercury-oxygen (Hg-O) and mercury-phosphorus (Hg-P) stretching frequencies in these complexes. researchgate.netcdnsciencepub.comcdnsciencepub.com The Hg-O stretching frequency for this compound has been reported, providing direct evidence for the covalent interaction between mercury and the acetate ligand. uq.edu.au For example, a Raman band at 274 cm⁻¹ has been assigned to the ν(Hg-O) vibration in this compound. cdnsciencepub.com
Table 1: Selected Vibrational Frequencies for this compound and Related Compounds
| Compound | ν asym(COO) (cm⁻¹) | ν sym(COO) (cm⁻¹) | Δν (cm⁻¹) | ν(Hg-O) (cm⁻¹) | Reference |
| Hg(OOCCH₃)₂ | - | - | - | 274 (Raman) | uq.edu.aucdnsciencepub.com |
| (Ph₃P)Hg(OAc)₂ | 1570 | 1410 | 160 | - | cdnsciencepub.com |
| (Ph₃P)₂Hg(OAc)₂ | 1595 | 1405 | 190 | - | cdnsciencepub.com |
| Note: This table is populated with representative data and is not exhaustive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁹Hg, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of this compound and its complexes in solution. ¹H and ¹³C NMR provide information about the organic ligands, while ¹⁹⁹Hg and ³¹P NMR offer direct insight into the mercury and phosphorus environments, respectively. researchgate.netcdnsciencepub.com
¹H NMR studies of phosphine complexes of this compound show that the phosphine and acetate proton resonances shift upon coordination to the mercury center. cdnsciencepub.com ¹³C NMR spectroscopy, including the observation of coupling constants such as ²J(¹⁹⁹Hg-¹³C) and ³J(¹⁹⁹Hg-¹³C), has been used to probe the mercury-acetate interaction. researchgate.net
¹⁹⁹Hg NMR is particularly informative due to its very wide chemical shift range, which is highly sensitive to the coordination environment of the mercury atom. huji.ac.ilcdnsciencepub.com The chemical shifts of this compound and its complexes have been reported in various studies. researchgate.netwaikato.ac.nz For instance, the ¹⁹⁹Hg NMR chemical shift of 4-Me₂NC₆H₄HgOAc was reported to be solvent-dependent. waikato.ac.nz
In studies of phosphine complexes, ³¹P NMR is used to investigate the formation of adducts in solution. researchgate.netcdnsciencepub.com The coordination chemical shifts (Δδ(³¹P)) and the one-bond mercury-phosphorus coupling constants (¹J(¹⁹⁹Hg-³¹P)) are correlated with the basicity and steric bulk of the phosphine ligands. researchgate.netcdnsciencepub.comcdnsciencepub.com These parameters provide valuable information about the strength and nature of the Hg-P bond. cdnsciencepub.com
Table 2: Selected NMR Data for this compound Complexes
| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Cyclohexenemercurinium ion | ¹³C | 151.71 (olefinic) | ¹J(¹⁹⁹Hg-¹³C) = 160 | pnas.org |
| Norbornenemercurinium ion | ¹⁹⁹Hg | -1764.7 | - | pnas.org |
| (Ph₃P)₂Hg(O₂CCH₃)₂ | ³¹P | - | ¹J(¹⁹⁹Hg-³¹P) = 3755 | cdnsciencepub.com |
| Note: This table presents illustrative data. Chemical shifts are referenced to standard substances as reported in the literature. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound and its complexes. This technique is particularly useful for investigating ligand-to-metal charge-transfer (LMCT) bands that arise from the interaction of ligands with the mercury(II) center. nih.gov
For example, in the study of mercury(II) complexation with tetrapeptides, UV-Vis spectroscopy confirmed the binding of mercury(II) to cysteinyl thiolates through the observation of characteristic S-Hg-S LMCT transitions. nih.gov The formation of a yellow-colored complex between mercury(II) and 2-acetylpyridine (B122185) thiosemicarbazone, with a maximum absorption at 351 nm, has been used for the spectrophotometric determination of mercury. ijacskros.com Similarly, a violet complex with an absorption maximum at 546 nm is formed with an azo ligand derivative, providing another method for mercury quantification. pnrjournal.com
UV-Vis spectroscopy is also used to study the kinetics and mechanism of reactions involving this compound. For instance, it has been used to monitor the chromium(VI) oxidation of mercury(I), where mercury(II) is a product. researchgate.net
Mass Spectrometry (Electrospray Ionization Mass Spectrometry)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular species from solution to the gas phase, making it ideal for studying non-covalent complexes. ESI-MS has been used to characterize adducts of this compound with various molecules, including proteins and peptides. nih.goviucr.orgnih.gov
In studies of mercury binding to proteins, ESI-MS can identify the stoichiometry of the resulting complexes and provide insights into the binding sites. nih.govutas.edu.au For example, the interaction of mercury(II) with peptides containing cysteine has been shown to primarily involve the sulfhydryl group. utas.edu.au The formation of 1:1 mercury-peptide adducts with tetrapeptides has been confirmed by ESI-MS, consistent with the binding of mercury to two deprotonated cysteinyl thiols. nih.gov The technique has also been used to characterize organomercury compounds derived from this compound, where the mass spectrum shows the expected parent ions and fragments corresponding to the displacement of the acetate ligand. waikato.ac.nz
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules in solution. It has been applied to investigate the structural changes in biomolecules, such as peptides and coenzymes, upon binding to mercury(II) ions. nih.govresearchgate.net
When mercury(II) binds to tetrapeptides containing a Cys-Gly-Cys motif, the CD spectra show significant changes, indicating that the peptides adopt a β-turn structure. nih.gov Specifically, the appearance of a strong positive band around 210 nm and a negative band around 193 nm is characteristic of this structural change. nih.gov Similarly, the interaction of mercury(II) with coenzyme A results in considerable conformational changes, as observed in the CD spectra, which are more pronounced at physiological pH. researchgate.net These studies demonstrate the utility of CD spectroscopy in elucidating the structural consequences of mercury(II) binding to biological macromolecules.
Application of Spectroscopic Data to Reaction Pathway Analysis
Spectroscopic data are fundamental to the elucidation of reaction pathways involving this compound. A prominent example is the oxymercuration reaction of alkenes, where spectroscopy has been pivotal in understanding the mechanism. masterorganicchemistry.comnumberanalytics.comlibretexts.org
The oxymercuration of an alkene proceeds via a cyclic mercurinium ion intermediate, a structure that was proposed based on spectroscopic observations and stereochemical outcomes. masterorganicchemistry.compearson.comquora.com This three-membered ring intermediate prevents carbocation rearrangements, a key feature of this reaction. libretexts.org The subsequent anti-addition of a nucleophile (like water or an alcohol) is also supported by the analysis of the stereochemistry of the products, often determined by NMR spectroscopy. masterorganicchemistry.com
¹³C and ¹⁹⁹Hg NMR studies of stable mercurinium ions, prepared in superacidic media, have provided direct evidence for their bridged structure. pnas.org The observed chemical shifts and coupling constants are consistent with a structure where the mercury atom is symmetrically bonded to the two olefinic carbons. pnas.org
In the context of other reactions, spectroscopic monitoring can reveal the formation of intermediates and help to establish the sequence of elementary steps. For instance, in the reaction of this compound with Schiff bases, ¹H NMR studies can be used to follow the reaction progress and check for side reactions like hydrolysis. researchgate.net Similarly, kinetic studies employing UV-Vis spectroscopy can help to determine the rate law and propose a plausible mechanism for reactions where this compound is a catalyst or a reactant. researcher.life
Theoretical and Computational Chemistry Studies
Quantum Chemistry Calculations for Electronic Structure
Quantum chemistry calculations are fundamental to elucidating the electronic nature of mercury(II) acetate (B1210297) and its complexes. These calculations provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of mercury-containing compounds due to its balance of computational cost and accuracy. DFT calculations are widely applied to optimize the geometry of mercury(II) acetate and its derivatives, providing insights into their stability and reactivity. ekb.egresearchgate.net For instance, DFT studies on organomercury compounds derived from reactions with this compound help in understanding their relative stability and reactivity. ekb.eg The theory is also employed to explore the electronic properties of various isomers and to study the effect of different functional groups on the stability of mercury(II) complexes. researchgate.netresearchgate.net
In studies of complexes formed from this compound, DFT is used to calculate thermodynamic parameters, which indicate the stability of the formed structures. worldscientific.com The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often being employed for reactivity studies. mdpi.com These computational approaches are essential for interpreting experimental findings and predicting the behavior of new mercury compounds synthesized using this compound. ekb.eg
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound and its complexes. imperial.ac.uklibretexts.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key parameter that reflects the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ekb.egnih.gov
In the context of reactions involving this compound, such as oxymercuration, FMO theory explains the interaction between the alkene's HOMO (the nucleophile) and the mercury reagent's LUMO (the electrophile). unacademy.com Specifically, electrons from the alkene's π orbital (HOMO) are donated to an empty orbital on the mercury ion. unacademy.com
Table 1: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | In reactions like oxymercuration, the alkene's HOMO initiates the attack on the mercury species. unacademy.com |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | The LUMO of the mercury electrophile accepts electrons from the nucleophilic alkene. unacademy.com |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ekb.egnih.gov |
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and delocalization effects within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for quantifying donor-acceptor interactions, which are crucial in understanding the stability and reactivity of mercury(II) complexes. numberanalytics.com
NBO analysis provides insights into hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)) that quantifies the interaction's significance. uni-muenchen.deresearchgate.net For mercury(II) complexes, NBO analysis helps to elucidate the nature of the coordination bonds between the mercury atom and its ligands. For example, in studies of mercury(II) complexed with thymine, NBO analysis was used to investigate the bond order of the N-Hg(II) bonds, revealing the cationic character of the mercury nucleus. scienceopen.com This type of analysis can reveal intramolecular and intermolecular charge transfer, which stabilizes the molecular structure. nih.gov
Table 2: Principles of Natural Bond Orbital (NBO) Analysis
| Principle | Description | Application to this compound Complexes |
|---|---|---|
| Localization | Transforms delocalized molecular orbitals into localized bond, lone pair, and core orbitals. uni-muenchen.de | Provides a chemically intuitive picture of the bonding in Hg(OAc)₂ and its derivatives. |
| Donor-Acceptor Interactions | Analyzes interactions between filled (donor) and empty (acceptor) orbitals. numberanalytics.com | Quantifies the stabilizing effects of electron delocalization, such as from ligand lone pairs to empty orbitals on the mercury center. scienceopen.com |
| Stabilization Energy (E(2)) | Calculated via second-order perturbation theory to estimate the energy of donor-acceptor interactions. uni-muenchen.de | A higher E(2) value indicates a stronger interaction and greater stabilization of the complex. |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Molecular Modeling and Geometry Optimization of Complexes
Molecular modeling and geometry optimization are essential computational procedures for determining the three-dimensional structure of this compound and its complexes. These calculations aim to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular geometry.
For this compound, crystallographic studies show a solid-state structure with isolated Hg(OAc)₂ molecules where the Hg-O distance is approximately 2.07 Å. wikipedia.org The coordination geometry around the mercury atom is described as a slightly distorted square pyramidal due to weak intermolecular Hg···O interactions. wikipedia.org Computational geometry optimization, typically performed using DFT methods, can reproduce and refine such structural parameters. researchgate.netnih.gov These calculations are not limited to the solid state and can model the geometry in different environments, such as in aqueous solution. acs.org For example, studies on aqueous Hg(II)-EDTA complexes, which can be formed from mercury(II) salts, suggest a distorted octahedral geometry. acs.org
In the study of more complex derivatives, such as those with Schiff bases or phosphines, geometry optimization confirms the coordination environment of the mercury(II) center, which can range from linear to tetrahedral or even higher coordination numbers. researchgate.netcdnsciencepub.com The results of these calculations are crucial for understanding the steric and electronic factors that govern the formation and stability of these complexes.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to characterize compounds that are difficult to study in the lab. schrodinger.com
For this compound and its derivatives, DFT calculations are used to predict various types of spectra, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. scienceopen.comsemanticscholar.orgktu.edu The prediction of vibrational frequencies, after appropriate scaling, often shows good agreement with experimental FT-IR and Raman data, aiding in the assignment of observed spectral bands to specific molecular vibrations. mdpi.comresearchgate.net
The calculation of NMR chemical shifts is another important application. faccts.de Due to the presence of the heavy mercury atom, relativistic effects must often be considered for accurate predictions of ¹⁹⁹Hg NMR parameters. nsf.govresearchgate.net Computational workflows combining DFT with statistical methods are being developed to analyze crude NMR spectra of reaction mixtures, which could be applied to reactions involving this compound. acs.org The ability to predict ¹H and ¹³C NMR spectra also helps in the structural elucidation of organomercury compounds synthesized from this compound. nih.gov Furthermore, theoretical methods like time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. mdpi.comnih.gov
Mechanistic Investigations through Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, identify transition states and intermediates, and calculate the associated energy barriers. acs.org
A classic example is the oxymercuration reaction, where this compound is a key reagent. masterorganicchemistry.com Computational studies can model the stepwise process: the initial attack of the alkene on the mercury ion, the formation of the cyclic mercurinium ion intermediate, and the subsequent nucleophilic attack by water or another solvent molecule. unacademy.com These simulations provide a dynamic picture of the reaction that complements the static information from structural studies.
Mechanistic investigations are not limited to organic reactions. DFT calculations have been used to study the kinetics and mechanism of ligand exchange reactions, such as the formation of mercury(II) porphyrin complexes from this compound. oup.com These studies can differentiate between associative and dissociative pathways by calculating the activation enthalpies and entropies for each step. oup.com For example, in the reaction with a protonated porphyrin, computational data revealed that the dihydroxomercury(II) species reacts via an associative mechanism, while the diacetatomercury(II) species follows a dissociative interchange mechanism. oup.com Such detailed mechanistic insights are crucial for controlling reaction outcomes and designing new catalytic processes.
Thermodynamic and Kinetic Parameter Estimation for Reactions
The thermodynamic and kinetic parameters of reactions involving this compound are crucial for understanding reaction mechanisms, stability, and reactivity. Both experimental and computational methods have been employed to estimate these parameters for a variety of processes, including complexation, oxidation, cyclometallation, and adsorption.
Computational studies complement experimental findings by providing molecular-level insights. Theoretical calculations have been used to determine the relative stabilities of different conformations of mercury(II)-peptide complexes, estimating Gibbs free energies and enthalpies in solution. nih.gov These studies help in understanding the structural contributions to the thermodynamic stability of such complexes.
The following tables summarize key thermodynamic and kinetic parameters reported in various research contexts for reactions involving this compound or its derived species.
Table 1: Kinetic and Thermodynamic Parameters for the Reaction of Mercury(II) Species with Porphyrin
This table presents the kinetic and activation parameters for the reaction between mercury(II) species and porphyrin at 25.0 °C. The study noted that in an acetate buffer, the reactive species are dihydroxomercury(II) [Hg(OH)₂] and this compound [Hg(OAc)₂]. oup.com
| Reacting Species | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| Hg(OH)₂ | (1.26 ± 0.19) × 10⁶ mol⁻¹ dm³ s⁻¹ | 24.8 ± 3.8 kJ mol⁻¹ | -46 ± 13 J mol⁻¹ K⁻¹ |
| Hg(OAc)₂ | (1.87 ± 0.01) × 10⁶ mol⁻¹ dm³ s⁻¹ | 45.0 ± 2.1 kJ mol⁻¹ | 25.4 ± 7.4 J mol⁻¹ K⁻¹ |
Data sourced from a study on the reaction mechanism of Mercury(II) with N-p-nitrobenzyl-5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin. oup.com
Table 2: Thermodynamic Parameters for Ortho-mercuriation of Benzaldehyde (B42025) p-bromophenylhydrazone
The following data pertains to the reaction of this compound with benzaldehyde p-bromophenylhydrazone in acetic acid, resulting in mercuriation at the ortho-position of the N-phenyl ring. rsc.org
| Parameter | Value |
| Activation Energy (ΔE_act) | 17.5 kcal mol⁻¹ |
| Activation Enthalpy (ΔH_act) | 16.9 kcal mol⁻¹ |
| Activation Entropy (ΔS_act) | -14.1 cal K⁻¹ mol⁻¹ |
Data from a kinetic and mechanistic study of the reaction. rsc.org
Table 3: Kinetic and Activation Parameters for the Catalyzed Oxidation of Azide (B81097) Ion
This compound serves as a catalyst in the oxidation of the azide ion (N₃⁻) by N-Bromosuccinimide (NBS). The reaction involves the formation of an NBS-Hg(II) complex.
| Parameter | Value | Conditions |
| Rate Constant (k₂) | 3.26 x 10⁻³ s⁻¹ | For the NBS-Hg(II) complex reaction |
| Rate Constant (k₃) | 0.16 ± 0.02 x 10⁻³ s⁻¹ | For the free NBS reaction |
| Activation Enthalpy (ΔH‡) | 58.8 kJ mol⁻¹ | For the overall reaction |
| Activation Entropy (ΔS‡) | -102.1 J K⁻¹ mol⁻¹ | For the overall reaction |
Data from a study on the role of this compound in the oxidation of azide ion.
Table 4: Thermodynamic Parameters for Adsorption of Mercury(II) onto Activated Carbon
This table shows the thermodynamic parameters for the adsorption of Hg(II) from an aqueous solution (prepared using mercury acetate) onto activated carbon derived from Rosmarinus officinalis leaves (ACROL). The data indicates the process is spontaneous and exothermic. scirp.org
| Temperature (K) | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) | Enthalpy Change (ΔH°) (kJ mol⁻¹) | Entropy Change (ΔS°) (J mol⁻¹ K⁻¹) |
| 298 | -8.45 | -48.49 | -134.3 |
| 308 | -7.11 | -48.49 | -134.3 |
| 318 | -5.76 | -48.49 | -134.3 |
Data from a study on the isotherm, kinetic, and thermodynamic properties of mercury sorption. scirp.org
Table 5: Computed Thermodynamic Parameters for Mercury(II)-Peptide Complexes
Computational studies using density functional theory (DFT) have estimated the thermodynamic stability of 1:1 mercury(II)-peptide complexes in an aqueous solution. The values represent the relative stabilities of different optimized structures for each complex. nih.gov
| Complex | Structure | Relative Enthalpy (ΔH₀) (kJ/mol) | Relative Gibbs Energy in Solution (G_soln) (kJ/mol) |
| Hg(GCGC) | Hg(GCGC)-1 | 2.1 | 0.0 |
| Hg(GCGC)-2 | 0.0 | 2.1 | |
| Hg(GCGC)-3 | 1.8 | 3.3 | |
| Hg(ECGC) | Hg(ECGC)-1 | 0.0 | 0.0 |
| Hg(ECGC)-2 | 43.0 | 4.1 | |
| Hg(ECGC)-3 | 27.0 | 6.0 | |
| Hg(WCGC) | Hg(WCGC)-1 | 0.5 | 0.0 |
| Hg(WCGC)-2 | 0.0 | 1.5 | |
| Hg(WCGC)-3 | 1.0 | 3.5 |
Data from spectroscopic and theoretical studies of Hg(II) complexation with dicysteinyl tetrapeptides. nih.gov
Environmental Transformation Pathways of Mercury Ii Acetate
Photochemical Transformations in Aqueous Media
The photochemical behavior of mercury compounds is a critical factor in their environmental transformation. Laboratory studies involving the exposure of aqueous solutions of mercury(II) compounds to simulated sunlight or UV irradiation have demonstrated the potential for photochemical reactions. nih.govtandfonline.comresearchgate.net
Research on the aqueous photochemistry of divalent mercury with organic acids, such as acetate (B1210297), has been conducted to understand the transformation pathways in atmospheric water. researchgate.net While direct photolysis of some organomercury compounds like phenylmercuric acetate has been observed, the photochemical reduction of Hg(II) to elemental mercury (Hg(0)) is a significant pathway. nih.govumich.edu This process is influenced by the presence of organic matter, which can produce organic free radicals upon photolysis that, in turn, reduce Hg(II). oup.com The rate of these photochemical reactions can be rapid, on the order of seconds to hours, and are influenced by factors such as the presence of other ions, like chloride, and the pH of the water. tandfonline.comresearchgate.netumich.edu For instance, the photoreduction of Hg(II) can be enhanced by hydroperoxyl radicals generated from the photolysis of other organic acids. tandfonline.comresearchgate.net
Interactive Table: Factors Influencing Photochemical Transformation of Mercury(II) in Aqueous Media
| Factor | Influence on Transformation | Research Finding |
|---|---|---|
| UV Irradiation | Induces photochemical reactions, leading to the reduction of Hg(II) to Hg(0). nih.gov | Exposure of mercury nitrate (B79036) solutions to 254 nm UV irradiation with a nitrogen purge resulted in the highest net production of elemental mercury. nih.gov |
| Organic Acids | Can act as photosensitizers or produce radicals that reduce Hg(II). researchgate.net | The presence of oxalate, for example, can lead to the formation of hydroperoxyl radicals that readily reduce Hg(II). tandfonline.comresearchgate.net |
| Chloride Ions | Can form strong complexes with Hg(II), potentially modulating the rate of photoreduction. tandfonline.comumich.edu | The second-order rate constant for the Hg(II)-hydroperoxyl radical reaction was found to be lower in the presence of chloride. tandfonline.comresearchgate.net |
| pH | Affects the speciation of Hg(II) and the form of organic acids, influencing reaction rates. tandfonline.comresearchgate.net | The speciation of Hg(II) is highly dependent on pH, which in turn affects its availability for photochemical reactions. researchgate.netaaqr.org |
Microbial Biotransformations (Focus on Chemical Changes)
Microorganisms play a pivotal role in the transformation of mercury compounds in the environment. facetsjournal.com Bacteria, in particular, have been shown to mediate a range of chemical changes to mercury species, including those derived from mercury(II) acetate. researchgate.net
One of the most significant microbial transformations is the reduction of inorganic mercury (Hg(II)) to volatile elemental mercury (Hg(0)). frontiersin.org This process is often a detoxification mechanism for the bacteria and is mediated by an enzyme called mercuric reductase, which is encoded by the merA gene found in the mer operon. oup.comfrontiersin.org Some bacteria can also degrade organomercurial compounds. For example, certain mercury-resistant bacteria can break down phenylmercuric acetate, producing elemental mercury vapor and benzene. researchgate.net This degradation involves the cleavage of the carbon-mercury bond by an enzyme known as organomercurial lyase, encoded by the merB gene. oup.comfacetsjournal.com
Another critical biotransformation is the methylation of inorganic mercury to the highly toxic monomethylmercury (MeHg). nih.gov This process is primarily carried out by certain anaerobic bacteria, such as sulfate-reducing and iron-reducing bacteria. facetsjournal.comoup.com While the direct role of this compound in this process is linked to its dissociation to provide the initial Hg(II), the subsequent methylation is a microbially driven process. oup.com Conversely, some microbes are also capable of demethylating MeHg, either through a reductive pathway that produces methane (B114726) and Hg(0) or an oxidative pathway that leads to CO2 and Hg(II). oup.comacs.org
Interactive Table: Key Microbial Transformations of Mercury Compounds
| Transformation Process | Mediating Microorganisms | Key Enzymes/Genes | Chemical Change |
|---|---|---|---|
| Reduction | Mercury-resistant bacteria (e.g., Pseudomonas) researchgate.net | Mercuric reductase (merA) oup.comfrontiersin.org | Hg(II) → Hg(0) |
| Organomercurial Degradation | Mercury-resistant bacteria researchgate.net | Organomercurial lyase (merB) oup.comfacetsjournal.com | Phenylmercuric acetate → Benzene + Hg(0) |
| Methylation | Anaerobic bacteria (e.g., sulfate-reducers, iron-reducers) facetsjournal.comoup.com | HgcA/HgcB proteins (hgcAB) frontiersin.org | Hg(II) → CH₃Hg⁺ |
| Demethylation (Reductive) | Bacteria with the mer operon acs.org | Organomercurial lyase (merB), Mercuric reductase (merA) oup.com | CH₃Hg⁺ → CH₄ + Hg(0) |
| Demethylation (Oxidative) | Anaerobic bacteria (e.g., methanogens, sulfate-reducers) acs.org | Not fully elucidated oup.com | CH₃Hg⁺ → CO₂ + Hg(II) |
Abiotic Transformation Pathways in Environmental Compartments
Beyond photochemical and microbial processes, this compound can undergo abiotic transformations in various environmental compartments like soil and water. These non-biological degradation pathways are influenced by the chemical conditions of the surrounding environment.
In aquatic systems, the speciation and transformation of Hg(II) are heavily influenced by the availability of different ligands. epa.gov While this compound is soluble in water, the acetate ligand can be exchanged for other ions present in the water, such as chloride and hydroxide, which often form more stable complexes with Hg(II). researchgate.netaaqr.orgsolubilityofthings.com The formation of strong complexes with chloride or dissolved organic matter can affect the availability of free mercury for other transformation processes. dovepress.com
Abiotic methylation of Hg(II) has been considered, potentially involving methyl donors like methyl iodide or components of dissolved organic matter such as fulvic and humic acids. researchgate.net However, the significance of these pathways compared to microbial methylation is still a subject of research. core.ac.uk Conversely, abiotic degradation of organomercury compounds can also occur. For example, the photodecomposition of methylmercury (B97897) in rainwater is thought to be a faster process than its potential abiotic formation from acetate. researchgate.net In soils, Hg(II) can be adsorbed onto particles, and its transformation is dependent on factors like pH and the presence of organic matter. nih.gov The formation of insoluble compounds, such as mercury sulfide (B99878) (HgS) under certain conditions, can also be a significant abiotic fate, effectively sequestering the mercury from further transformations. epa.gov
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies
The traditional synthesis of mercury(II) acetate (B1210297) involves the reaction of mercuric oxide with acetic acid. wikipedia.org While effective, current research is exploring more environmentally benign and efficient synthetic routes.
Green Synthesis Approaches: The development of "green" synthetic methods is a key focus. This includes exploring the use of alternative, less hazardous starting materials and solvent systems. For instance, researchers are investigating mechanochemical methods, which involve solid-state reactions, to reduce or eliminate the need for solvents. Another area of interest is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The use of plant extracts as reducing agents in the synthesis of related metal nanoparticles is also a growing field of green chemistry, which could potentially be adapted for mercury compounds. pensoft.netacs.org
Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, which is particularly important when dealing with toxic mercury compounds.
Exploration of New Catalytic Applications
Mercury(II) acetate has long been recognized for its catalytic activity in various organic transformations, most notably in oxymercuration reactions. numberanalytics.comnumberanalytics.comwikipedia.org Current research aims to expand its catalytic scope.
Oxymercuration and Related Reactions: The oxymercuration-demercuration reaction is a classic method for the Markovnikov hydration of alkenes. wikipedia.orglibretexts.org Ongoing research is focused on expanding the substrate scope and developing asymmetric versions of this reaction to produce chiral alcohols. The mechanism involves the formation of a mercurinium ion intermediate, which is then attacked by a nucleophile. numberanalytics.com
Cyclization Reactions: Mercury(II) salts, including the acetate, have been effectively used to synthesize five-membered furanose derivatives and other complex heterocyclic and carbocyclic structures with high stereoselectivity. beilstein-journals.orgresearchgate.net Research continues to explore new intramolecular cyclization reactions catalyzed by this compound, leading to the formation of valuable and complex molecular scaffolds. beilstein-journals.orgresearchgate.net For example, it has been used in the synthesis of tricyclic pyrazinones. beilstein-journals.org
C-H Activation: Direct C-H bond activation and functionalization is a major goal in modern organic synthesis. While palladium and rhodium catalysts are more commonly associated with this field, the potential of this compound to mediate or catalyze C-H mercuration of electron-rich arenes is an area of active investigation. wikipedia.org
Deprotection of Thiol Groups: Leveraging the high affinity of mercury(II) for sulfur, this compound is used as a reagent to remove protecting groups from thiols in organic synthesis. wikipedia.org
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and bonding in this compound and its complexes is crucial for developing new applications. Advanced spectroscopic techniques are providing unprecedented insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁹Hg NMR spectroscopy is a powerful tool for probing the electronic environment of the mercury nucleus. cdnsciencepub.com Studies on this compound complexes with tertiary phosphines have shown that the ¹J(¹⁹⁹Hg-³¹P) coupling constant is sensitive to the basicity of the phosphine (B1218219) ligand, temperature, and concentration. researchgate.net ¹H and ³¹P NMR are also used to study ligand exchange and complex lability in solution. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to investigate the coordination modes of the acetate group (e.g., monodentate, bidentate, bridging) and to identify mercury-oxygen and mercury-ligand stretching frequencies. cdnsciencepub.comresearchgate.net For instance, the symmetric mercury-oxygen stretching frequency in this compound has been identified in its Raman spectrum. cdnsciencepub.com Attenuated total reflectance infrared (ATR-IR) and Raman spectroscopies are employed to identify complexed species of mercury(II) with acetate and its derivatives in aqueous solutions.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is instrumental in characterizing the stoichiometry of mercury(II) complexes in the gas phase. nih.gov This technique has been used to study the interaction of mercury(II) with peptides, revealing the formation of 1:1 mercury-peptide adducts. nih.gov
Integration of Computational and Experimental Studies
The synergy between computational modeling and experimental work is accelerating research on this compound.
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to predict the geometric structures, spectroscopic properties, and reaction mechanisms of mercury(II) compounds. For example, DFT calculations can help to elucidate the transition states in mercury-catalyzed reactions and to understand the factors controlling regioselectivity and stereoselectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its complexes in solution. This can provide insights into ligand exchange processes, solvation effects, and the conformational flexibility of large molecules containing a mercury center.
Combined Spectroscopic and Computational Approaches: The combination of experimental spectroscopic data (NMR, IR, Raman) with theoretical calculations allows for a more robust assignment of spectral features and a deeper understanding of the structure-property relationships in this compound chemistry. For example, theoretical calculations can help to interpret the observed trends in ¹⁹⁹Hg NMR chemical shifts and coupling constants. nih.gov
Understanding Complex Environmental Fate Pathways
The toxicity of mercury compounds necessitates a thorough understanding of their environmental fate. Research in this area is critical for developing strategies to mitigate their environmental impact.
Biomethylation and Demethylation: In the environment, inorganic mercury can be converted to the highly toxic methylmercury (B97897) through biotic and abiotic pathways. mdpi.comsci-hub.se Biomethylation is primarily carried out by anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria. wikipedia.orgmdpi.com The process can involve interspecies hydrogen and acetate transfer between different types of bacteria. nih.gov Conversely, demethylation, the degradation of methylmercury, can also occur through biotic and abiotic (photodegradation) processes. mdpi.com
Photodegradation: Photodegradation is a major abiotic removal pathway for methylmercury in sunlit surface waters. rsc.orgumich.eduduke.edu The rate of this process is influenced by various environmental factors, including the intensity and wavelength of light, and the presence of dissolved organic matter (DOM). rsc.org
Sorption and Transport: The transport and bioavailability of mercury in the environment are influenced by its sorption to particles and its complexation with dissolved organic matter and inorganic ligands. Understanding these interactions is key to predicting the mobility of this compound and its transformation products in soils and aquatic systems.
Q & A
Q. How can spectrophotometric methods be optimized for trace-level detection of Mercury(II) acetate?
- Methodological Answer : Using an (azo) derivative with surfactants, a linear range of 0.1–6.0 µM and a detection limit of 0.019 µg/mL are achievable. The linear equation quantifies Mercury(II), with sensitivity improved by surfactant-mediated signal enhancement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Group 2B carcinogenicity guidelines (IARC) and OSHA standards. Use PPE, fume hoods, and sealed waste containers. Gene-Tox data indicate negative in vivo cytogenetics in mammalian oocytes, but protocols must minimize inhalation and dermal exposure .
Q. How does pH influence the speciation of Mercury(II) during solvent extraction?
- Methodological Answer : At pH 5.41, HgCl₂ dominates (80.66%) over HgClOH (18.29%). Adjusting pH to 4.12–5.18 optimizes extraction efficiency, while sodium acetate addition shifts speciation toward extractable chloride complexes .
Advanced Research Questions
Q. How can contradictions in reported extraction efficiencies of Mercury(II) using ionic liquids be resolved?
- Methodological Answer : Discrepancies arise from variations in IL purity, initial Hg²⁺ concentration, or salt additives. Validate results via kinetic profiling (equilibrium time ≤20 minutes) and slope analysis to confirm stoichiometry of extracted species (e.g., [C₄mim]₃[R·HR]₃[HgCl₂]₀ᵣg) .
Q. What thermodynamic insights explain the spontaneous extraction of this compound in ionic liquid systems?
- Methodological Answer : Negative Gibbs free energy (ΔG) values indicate spontaneity. Thermodynamic studies should correlate ΔG with temperature-dependent extraction efficiency and speciation changes (e.g., HgCl₂ vs. HgClOH dominance at varying pH) .
Q. How can spectroscopic techniques validate this compound complexation in solution?
Q. What methodologies address conflicting data on this compound’s environmental persistence in aqueous systems?
- Methodological Answer : Compare degradation kinetics under UV irradiation vs. microbial activity. Use ICP-MS to quantify residual Hg²⁺ and LC-MS to identify organic byproducts (e.g., acetic acid). Contradictions may stem from matrix effects (e.g., chloride ion interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
